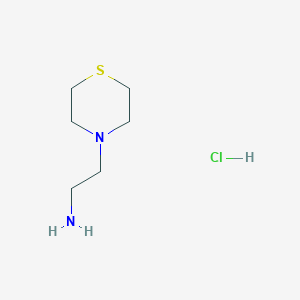
2-Thiomorpholin-4-ylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiomorpholinoethanamine hydrochloride is a chemical compound with the molecular formula C6H15ClN2S. It is a heterocyclic organic compound that contains a thiomorpholine ring, which is a six-membered ring with sulfur and nitrogen atoms. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Thiomorpholinoethanamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of thiomorpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve heating the reactants in a suitable solvent such as diethyl ether or N,N-dimethylformamide (DMF) at controlled temperatures.
Industrial Production Methods
In industrial settings, the production of 2-Thiomorpholinoethanamine hydrochloride may involve large-scale reactions using similar synthetic routes. The process may include steps such as purification through recrystallization from solvents like methanol or ethanol to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Thiomorpholinoethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles such as amines or thiols in solvents like DMF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
2-Thiomorpholinoethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Thiomorpholinoethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
2-Thiomorpholinoethanamine hydrochloride can be compared with other similar compounds, such as:
4-Thiomorpholineethanamine: Similar structure but different functional groups.
2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride: Contains a chlorophenyl group, leading to different chemical properties and applications.
The uniqueness of 2-Thiomorpholinoethanamine hydrochloride lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct reactivity and biological activity.
Conclusion
2-Thiomorpholinoethanamine hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in various research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific advancements.
Properties
CAS No. |
53515-37-0 |
|---|---|
Molecular Formula |
C6H15ClN2S |
Molecular Weight |
182.72 g/mol |
IUPAC Name |
2-thiomorpholin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2S.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-7H2;1H |
InChI Key |
BBRPPEHBTLTJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


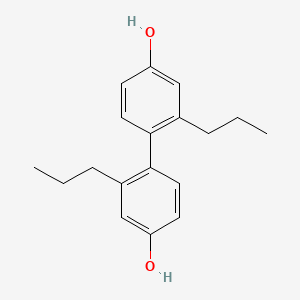
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
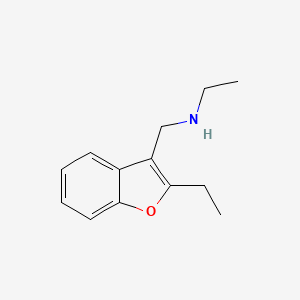

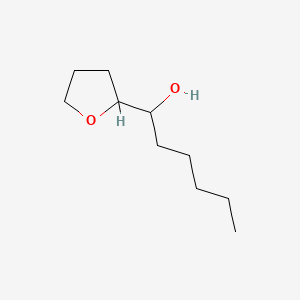
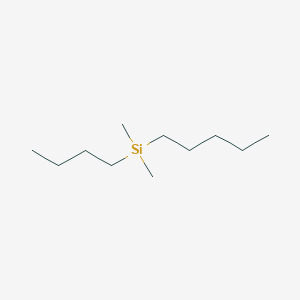
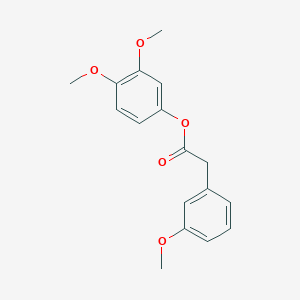
![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
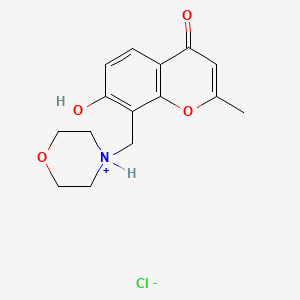
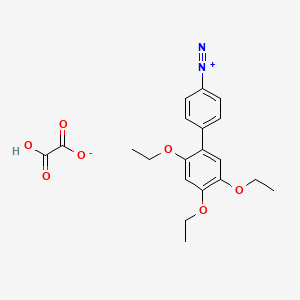
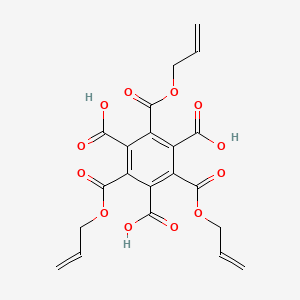
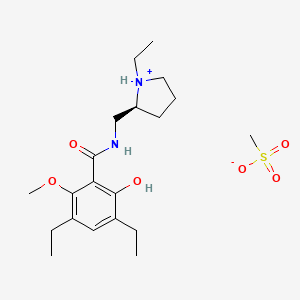
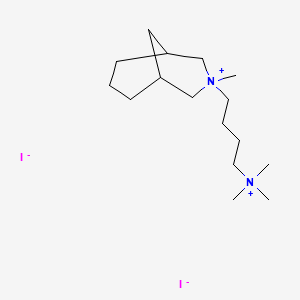
![3-[(E)-2-(2-Chloro-3-((E)-2-[4-phenylbenzo[F]quinolin-3(4H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-4-phenylbenzo[F]quinolinium iodide](/img/structure/B13778946.png)
